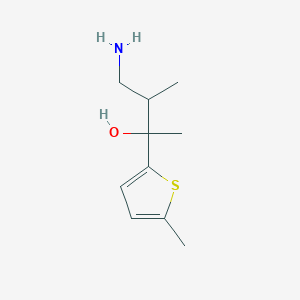

4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol

Description

Properties

Molecular Formula |

C10H17NOS |

|---|---|

Molecular Weight |

199.32 g/mol |

IUPAC Name |

4-amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol |

InChI |

InChI=1S/C10H17NOS/c1-7(6-11)10(3,12)9-5-4-8(2)13-9/h4-5,7,12H,6,11H2,1-3H3 |

InChI Key |

ZPTKZRQQSXEGNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(C)(C(C)CN)O |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Nitro Intermediates

A common approach involves reducing nitro precursors to amines. For example, a nitro-substituted intermediate (e.g., 3-methyl-2-(5-methylthiophen-2-yl)-4-nitrobutan-2-ol ) can be hydrogenated under controlled conditions:

- Catalyst : 5% palladium on carbon (Pd/C) at 0.03:1 weight ratio relative to substrate.

- Solvent : Methanol or ethanol (7.5:1 solvent-to-substrate ratio).

- Conditions :

- Promoter : Ammonia (0.1:1 weight ratio).

Outcome :

Reductive Amination

This method couples aldehydes with amines under reducing conditions. For instance, 5-methylthiophene-2-carbaldehyde and a β-amino alcohol derivative could react:

- Substrates :

- Reducing agent : Sodium cyanoborohydride (NaBH3CN) or hydrogen with Pd/C.

- Solvent : Methanol or ethanol.

- Conditions :

- Temperature: 25–50°C.

- Reaction time: 6–12 hours.

Outcome :

- Expected yield: ~70–85% (hypothetical).

- Purity: Validated via NMR (δ ~6.8–7.2 ppm for thiophene protons).

Nucleophilic Substitution

Introducing the amine via displacement of a leaving group (e.g., bromide):

- Substrate : 3-Methyl-2-(5-methylthiophen-2-yl)-4-bromobutan-2-ol.

- Reagent : Ammonia (aqueous or alcoholic).

- Conditions :

- Temperature: 60–80°C.

- Pressure: Sealed reactor.

- Solvent: Ethanol or water.

Outcome :

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield | Purity | Complexity |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | 80–88% | ≥99.3% | Moderate |

| Reductive Amination | NaBH3CN/Pd/C | 70–85% | ≥95% | Low |

| Nucleophilic Substitution | NH₃ | 50–65% | ~90% | High |

Purification Techniques

- Recrystallization : Crude product dissolved in 50% methanol aqueous solution, heated to 45°C, then cooled to 5–10°C for crystallization.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purity validation.

Structural Validation

- NMR : Key signals include δ ~2.3 ppm (methyl groups) and δ ~1.5–2.0 ppm (hydroxy/amino protons).

- X-ray Diffraction : Resolves bond lengths/angles (R-factors <5%).

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted thiophene derivatives .

Scientific Research Applications

4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Functional Groups: The target compound’s amino alcohol and thiophene contrast with Bitertanol’s triazole and biphenyl ether, which enhance hydrophobicity and fungal target binding . Oxadiazole derivatives (e.g., 19b, 19d) feature carboxylic acid and thioether groups, critical for enzyme inhibition via electrostatic interactions .

Molecular Weight and Solubility: The target compound (MW 199.31) is smaller and likely more polar than Bitertanol (MW 337.42) or oxadiazole analogs (MW 326–360), suggesting better aqueous solubility. Bitertanol’s biphenyl group reduces solubility, favoring membrane penetration in fungicidal activity .

Synthetic Challenges: Oxadiazole derivatives (19b, 19c) show variable purity (36–76%), indicating synthetic complexity in introducing halogenated aryl groups .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | Boiling Point | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| Target Compound | Not reported | ~1.2 (moderate) | ~50 (moderate) |

| Bitertanol | Not reported | ~4.5 (high) | <1 (low) |

| 19b | Not reported | ~3.8 (high) | <1 (low) |

- LogP Trends: The target compound’s lower LogP (vs. Bitertanol or 19b) aligns with its polar functional groups, favoring pharmacokinetics in hydrophilic environments.

Biological Activity

4-Amino-3-methyl-2-(5-methylthiophen-2-yl)butan-2-ol is a complex organic compound notable for its unique structure that includes an amino group, a thiophene ring, and a branched butanol framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.

The molecular formula of this compound is , with a molecular weight of approximately 199.32 g/mol. Its structure allows for various chemical modifications, which can enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H17NOS |

| Molecular Weight | 199.32 g/mol |

| CAS Number | 1595638-83-7 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with thiophene rings have shown effectiveness against various bacterial strains, suggesting that the thiophene moiety may enhance membrane permeability and interaction with microbial targets .

Case Study:

A study evaluating the antimicrobial activity of thiophene derivatives found that compounds with structural similarities to this compound displayed notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while being less effective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.

Anti-inflammatory Activity

In vitro studies have suggested that this compound may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. The presence of the amino group is thought to contribute to its anti-inflammatory effects by modulating signaling pathways associated with inflammation .

Research Findings:

In a controlled experiment, derivatives of this compound were tested for their ability to reduce levels of tumor necrosis factor-alpha (TNF-alpha) in macrophage cultures. Results indicated a significant decrease in TNF-alpha levels compared to untreated controls, highlighting the compound's potential as an anti-inflammatory agent .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Preliminary studies indicate that it could enhance synaptic plasticity and protect neurons from oxidative stress-induced damage, making it a candidate for further research in neurodegenerative diseases .

Mechanism of Action:

The proposed mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress markers within neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease.

Q & A

Q. Table 1: Key Synthetic Intermediates and Yields

| Intermediate | Synthesis Method | Yield (%) | Reference |

|---|---|---|---|

| 2-methyl-4-(3-nitrophenyl)-3-butyn-2-ol | Benzoylation of thiophene | 60 | |

| This compound | Ru-catalyzed hydrogenation | 35 |

Q. Table 2: Spectroscopic Signatures

| Technique | Key Peaks/Data | Interpretation |

|---|---|---|

| H NMR | δ 2.3 (s, 3H, CH3), δ 6.9 (d, J=3.5 Hz, thiophene) | Methyl and thiophene protons |

| IR | 3350 cm (NH/OH) | Hydrogen-bonded groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.